![molecular formula C13H11N3OS3 B2532075 N-({[3,3'-bithiophene]-5-yl}methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 2379972-60-6](/img/structure/B2532075.png)
N-({[3,3'-bithiophene]-5-yl}methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
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Overview
Description
N-({[3,3’-bithiophene]-5-yl}methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a bithiophene core, which is a conjugated system of two thiophene rings, and a thiadiazole ring, which is a five-membered ring containing sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({[3,3’-bithiophene]-5-yl}methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps, starting from commercially available precursors. One common approach is to first synthesize the bithiophene core through a cross-coupling reaction, such as Suzuki coupling, using 3-bromothiophene and a suitable boronic acid . The resulting bithiophene derivative is then subjected to further functionalization to introduce the thiadiazole ring. This can be achieved through cyclization reactions involving appropriate reagents and conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis and scale-up can be applied. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to obtain the desired product in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-({[3,3’-bithiophene]-5-yl}methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to modify the oxidation state of the sulfur atoms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene rings, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene rings can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene rings .
Scientific Research Applications
Anticancer Activity
The compound has shown promising results in anticancer research. Its structure, which includes thiadiazole and bithiophene moieties, is known to enhance biological activity against various cancer cell lines.
- Mechanism of Action : The proposed mechanism involves the inhibition of specific enzymes or pathways that are crucial for cancer cell proliferation. Studies have indicated that compounds with thiadiazole structures can induce apoptosis in cancer cells by affecting mitochondrial function and triggering cell cycle arrest.
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Case Studies :
- A study evaluated the cytotoxic effects of similar thiadiazole derivatives against human breast adenocarcinoma (MCF7) and lung cancer (A549) cell lines. Results indicated that compounds with similar structural features exhibited significant growth inhibition, suggesting a potential role for N-({[3,3'-bithiophene]-5-yl}methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide in cancer therapy .
Antimicrobial Properties
The compound's potential as an antimicrobial agent has been investigated due to its ability to disrupt microbial cell membranes and inhibit essential metabolic processes.
- Activity Spectrum : Preliminary studies have shown that derivatives of thiadiazoles possess broad-spectrum antibacterial and antifungal activities. The presence of the bithiophene structure may enhance membrane permeability and improve efficacy against resistant strains.
- Research Findings : In vitro studies demonstrated that compounds similar to this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria .
Organic Electronics
The bithiophene component of the compound makes it suitable for applications in organic electronics, particularly in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs).
- Charge Transport Properties : Research indicates that thiophene-based compounds can facilitate charge transport due to their conjugated systems. This property is crucial for enhancing the efficiency of electronic devices.
- Device Performance : Studies have shown that incorporating thiadiazole derivatives into polymer matrices can improve the performance of organic solar cells by increasing light absorption and charge mobility .
Summary of Research Findings
Mechanism of Action
The mechanism of action of N-({[3,3’-bithiophene]-5-yl}methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide depends on its specific application. In organic electronics, the compound functions by facilitating charge transport through its conjugated system. In pharmaceuticals, the compound may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, van der Waals interactions, and other non-covalent interactions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-({[3,3’-bithiophene]-5-yl}methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide include other bithiophene derivatives and thiadiazole-containing compounds. Examples include:
2,2’-Bithiophene: A simpler bithiophene derivative used in organic electronics.
Thieno[2,3-d]pyrimidine: A compound with a similar heterocyclic structure used in pharmaceuticals.
Uniqueness
The uniqueness of N-({[3,3’-bithiophene]-5-yl}methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide lies in its combination of a bithiophene core and a thiadiazole ring, which imparts distinct electronic and structural properties. This combination allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial applications.
Biological Activity
N-({[3,3'-bithiophene]-5-yl}methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a compound that belongs to the class of thiadiazole derivatives. This compound has garnered attention for its potential biological activities, particularly in cancer research and antimicrobial applications. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C13H11N3OS3 with a molecular weight of 321.4 g/mol. The structural framework includes a bithiophene moiety which is known for its electronic properties that can be advantageous in biological systems.
Property | Value |
---|---|
Molecular Formula | C₁₃H₁₁N₃OS₃ |
Molecular Weight | 321.4 g/mol |
CAS Number | 2379972-60-6 |
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of Bithiophene : This can be achieved through coupling reactions such as Suzuki coupling.
- Attachment to Thiadiazole : The bithiophene unit is then linked to the thiadiazole via nucleophilic substitution reactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds similar to this compound have shown promising results against various cancer cell lines.
- Mechanism of Action : The compound exhibits its anticancer effects by inhibiting key pathways involved in tumor growth. It has been shown to induce apoptosis and cell cycle arrest in cancer cells by targeting specific receptors such as c-Met and VEGFR-2 .
- Case Study : In vitro studies demonstrated that related thiadiazole compounds led to significant inhibition of cell proliferation in human cancer cell lines with IC50 values indicating potent activity (e.g., IC50 = 2.44 µM against LoVo cells) .
Antimicrobial Activity
Thiadiazole derivatives have also been evaluated for their antimicrobial properties. Research indicates that these compounds can inhibit the growth of various pathogenic bacteria.
- Inhibition Studies : The agar well diffusion method revealed that certain thiadiazole derivatives exhibited high levels of inhibition against Gram-positive bacteria like Staphylococcus aureus .
- Mechanism : The antimicrobial activity may involve disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival .
Pharmacokinetics
The pharmacokinetic profile of this compound has been assessed in animal models. Studies indicate favorable absorption and distribution characteristics which are crucial for its potential therapeutic applications .
Summary of Key Findings
Properties
IUPAC Name |
4-methyl-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]thiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3OS3/c1-8-12(20-16-15-8)13(17)14-5-11-4-10(7-19-11)9-2-3-18-6-9/h2-4,6-7H,5H2,1H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLHKLPNGKHAQFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCC2=CC(=CS2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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